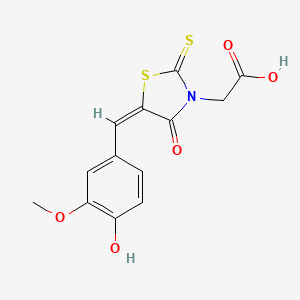![molecular formula C17H17N5O2 B10874044 2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)
2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring that is 2,4-disubstituted with amine groups .
- The structure of the compound consists of a pyrrolo-triazolo-pyrimidine core with a phenolic hydroxyl group and an ethyl side chain.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is the , which yields novel derivatives of [1,3,5]triazolo[1,5-c]pyrimidines.
Reaction Conditions: Specific reaction conditions for the Dimroth rearrangement and subsequent modifications would need to be detailed in a comprehensive synthetic protocol.
Chemical Reactions Analysis
Types of Reactions: The compound may undergo various reactions, including , , and . Detailed investigations would be required to explore its reactivity further.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For example, oxidation might involve reagents like KMnO₄ or H₂O₂, while reduction could use LiAlH₄ or NaBH₄.
Major Products: The major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers may explore its use as a building block for novel heterocyclic compounds or as a ligand in coordination chemistry.
Biology: Investigations could focus on its potential as a bioactive molecule, such as enzyme inhibitors or receptor modulators.
Industry: Its industrial applications would depend on its properties, stability, and scalability.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazolo-triazolo-pyrimidine derivatives in terms of structure, reactivity, and biological activities.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C17H17N5O2/c1-10-11(2)21(7-8-23)16-14(10)17-19-15(20-22(17)9-18-16)12-5-3-4-6-13(12)24/h3-6,9,23-24H,7-8H2,1-2H3 |
InChI Key |
IJHOACWIDMDKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873962.png)
![4-(4-methoxyphenyl)-11-methyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10873971.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10873983.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10874019.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-(4-methoxyphenyl)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874051.png)
